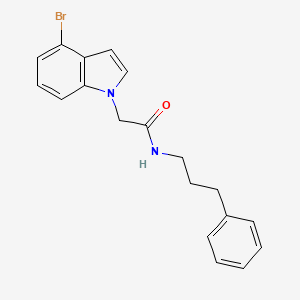

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

Description

2-(4-Bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a brominated indole-acetamide derivative characterized by a 4-bromo-substituted indole core linked to an acetamide group with a 3-phenylpropyl side chain. Its molecular formula is C₁₉H₂₀BrN₂O, and its molar mass is 381.29 g/mol. This compound is of interest in medicinal chemistry for its structural features, which are often associated with CNS activity or enzyme modulation .

Properties

Molecular Formula |

C19H19BrN2O |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

2-(4-bromoindol-1-yl)-N-(3-phenylpropyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O/c20-17-9-4-10-18-16(17)11-13-22(18)14-19(23)21-12-5-8-15-6-2-1-3-7-15/h1-4,6-7,9-11,13H,5,8,12,14H2,(H,21,23) |

InChI Key |

PTWQBLISVCPOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:

Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Acylation: The brominated indole is then acylated with 3-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various substituted indole derivatives.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide may have several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the phenylpropylacetamide group may enhance binding affinity and specificity to these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Halogenated Indole Derivatives

- 2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide (CAS: 1144456-71-2) Molecular Formula: C₁₆H₂₁ClN₂O₂ Molar Mass: 308.8 g/mol Key Differences: Replaces bromine with chlorine at the indole 4-position and substitutes the 3-phenylpropyl chain with a smaller 3-(propan-2-yloxy)propyl group. The modified side chain may decrease steric hindrance, improving solubility .

Nitro- and Methoxy-Substituted Indoles

- Compound 30007 (2-(4-Nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide)

- Synthesis : Derived from 2-(4-nitrophenyl)-2-phenylacetamide via reduction with zinc powder and HCl .

- Key Differences : Features a nitro group instead of bromine. The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions but reduce metabolic stability compared to bromine .

Variations in the Acetamide Side Chain

3-Phenylpropyl vs. Diphenylpropyl Chains

- N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005) Synthesis: Prepared using sodium iodide and TMS-Cl in acetonitrile under reflux . Key Differences: The diphenylpropyl side chain increases steric bulk and hydrophobicity compared to the monophenypropyl chain in the target compound. This modification could enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Trifluoromethylbenzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Heterocycle Replacements

Phthalimide-Based Analogs

Table 1: Comparative Analysis of Key Compounds

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound categorized under indole derivatives. Its molecular formula is C19H20BrN2O, and it possesses a molecular weight of approximately 364.28 g/mol. The compound features a bromo substituent on the indole ring, which may enhance its biological activity by influencing its interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Properties : Indole derivatives are often studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : The structural characteristics of indole derivatives allow for interaction with neurotransmitter systems, indicating potential neuroprotective properties.

Binding Affinity Studies

Interaction studies have been conducted to assess the binding affinity of this compound to various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Key findings include:

- Receptor Interaction : The compound shows significant binding affinity towards serotonin receptors, which may relate to its psychoactive properties.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in cancer progression and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-(5-methoxy-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide | C20H22N2O2 | Contains a methoxy group; studied for anti-inflammatory properties. |

| 2-(6-fluoroindol-1-yl)-N-(3-phenylpropyl)acetamide | C19H19FN2O | Features a fluoro group; explored for neuroprotective effects. |

| 2-(4-chloroindol-1-yl)-N-(3-methylphenyl)acetamide | C18H19ClN2O | Contains a chloro substituent; investigated for anticancer activity. |

The bromine substitution on the indole ring of this compound may enhance its reactivity and selectivity towards certain biological targets compared to these similar compounds.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indole derivatives, including this compound. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in Pharmacology Research, researchers examined the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.